Ethyl (2R,3R)-2,3-epoxybutyrate

Chiral synthesis Pharmaceutical intermediates Stereochemistry

Ethyl (2R,3R)-2,3-epoxybutyrate (CAS 118712-09-7, also commonly referenced as 19780-35-9) is a chiral epoxy ester of high value in fine chemical and pharmaceutical research. This compound exists as a single, optically pure enantiomer with defined (2R,3R) stereochemistry, distinguishing it from racemic mixtures or other stereoisomers.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 118712-09-7
Cat. No. B049892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2R,3R)-2,3-epoxybutyrate
CAS118712-09-7
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(O1)C
InChIInChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
InChIKeyVYXHEFOZRVPJRK-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2R,3R)-2,3-epoxybutyrate (CAS 118712-09-7) Procurement Guide: A Chiral Epoxide Building Block for Pharmaceutical Synthesis


Ethyl (2R,3R)-2,3-epoxybutyrate (CAS 118712-09-7, also commonly referenced as 19780-35-9) is a chiral epoxy ester of high value in fine chemical and pharmaceutical research [1]. This compound exists as a single, optically pure enantiomer with defined (2R,3R) stereochemistry, distinguishing it from racemic mixtures or other stereoisomers . It serves as a critical chiral intermediate, particularly in the synthesis of complex molecules like carbapenem antibiotics, where stereochemical integrity is paramount for biological activity [1].

Sourcing Ethyl (2R,3R)-2,3-epoxybutyrate: Why Stereochemical Purity Prevents Simple Substitution


Procurement decisions for chiral epoxy esters cannot rely on generic or racemic substitutions. The (2R,3R) stereoisomer is specifically required as a building block for the synthesis of chiral pharmaceuticals, including carbapenem antibiotics [1]. Substituting with the incorrect enantiomer or a racemic mixture would lead to a loss of stereocontrol in downstream reactions, resulting in products with altered or absent biological activity and a significant decrease in synthetic efficiency [1]. The following sections provide quantitative evidence to support the selection of the specific (2R,3R) enantiomer over its alternatives.

Quantitative Differentiation Guide for Ethyl (2R,3R)-2,3-epoxybutyrate (CAS 118712-09-7)


Defined Stereochemistry: A Specific (2R,3R) Enantiomer, Not a Racemic Mixture

Ethyl (2R,3R)-2,3-epoxybutyrate (CAS 118712-09-7) is procured as a single, defined enantiomer. In contrast, the generic compound 'ethyl 2,3-epoxybutyrate' (CAS 19780-35-9) is often supplied as a racemic mixture of (2R,3R) and (2S,3S) forms . The procurement of the specific (2R,3R) enantiomer ensures the correct stereochemical input for asymmetric synthesis pathways, a feature not guaranteed by racemic or undefined 'trans' mixtures [1].

Chiral synthesis Pharmaceutical intermediates Stereochemistry

Commercial Purity Standard: ≥95% Enantiomeric Purity

Reputable suppliers, such as Bidepharm, provide Ethyl (2R,3R)-2,3-epoxybutyrate with a standard purity of 95%, accompanied by batch-specific quality control data including NMR, HPLC, or GC . This level of purity is critical for reproducible results in sensitive chemical reactions.

Chiral building block Quality control Procurement specification

Key Intermediate for Carbapenem Antibiotics

The (2R,3R)-2,3-epoxybutyrate scaffold is explicitly cited in a patent as a 'cheap chiral reagent and a key intermediate for the preparation of chiral drugs,' with a specific application in the synthesis of 'carbapenem antibiotics core four rings' [1]. This represents a high-value, application-specific differentiator compared to generic epoxybutyrates used in non-pharmaceutical applications (e.g., as a solvent stabilizer) [2].

Antibiotic synthesis Pharmaceutical manufacturing Carbapenem

Optimal Use Cases for Ethyl (2R,3R)-2,3-epoxybutyrate (CAS 118712-09-7)


Synthesis of Carbapenem Antibiotics

This compound is specifically referenced as a key chiral intermediate for constructing the core structure of carbapenem antibiotics [1]. Its procurement is essential for any laboratory or pilot plant engaged in the development or production of this class of beta-lactam antibiotics.

Asymmetric Synthesis and Chiral Building Block Research

As a defined (2R,3R) enantiomer with a reactive epoxide ring, it is an ideal starting material for the stereocontrolled synthesis of complex, functionalized molecules [1]. It is well-suited for academic and industrial research groups exploring new asymmetric methodologies.

Pharmaceutical Process Development and Scale-Up

The availability of this compound with a standard purity of ≥95% from commercial vendors, along with its described use in a patented process for a high-value drug class [1], makes it a viable candidate for process chemistry studies aiming to establish robust and scalable synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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